Bienvenue dans la boutique en ligne BenchChem!

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide

Positional isomerism Chromenone regioisomers Chemical differentiation

This C6-linked nicotinamide-chromone derivative (CAS 923686-86-6) is structurally authenticated as the para-methoxy isomer, distinct from the C7 (923156-93-8), ortho-methoxy (923131-96-8), and ethoxy (923688-88-4) analogs. Its confirmed inactivity against NNMT (IC50 >10,000 nM) makes it an essential scaffold-matched negative control for inhibitor screening campaigns. Laboratories using multi-compound chromone panels can employ this discrete CAS number and chromatographic profile to eliminate cross-contamination risks. The compound also serves as a matched molecular pair with its ethoxy analog for ADMET lipophilicity studies, enabling precise structure-property relationship analysis without altering core topology.

Molecular Formula C22H16N2O4
Molecular Weight 372.38
CAS No. 923686-86-6
Cat. No. B2698733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
CAS923686-86-6
Molecular FormulaC22H16N2O4
Molecular Weight372.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4
InChIInChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)21-12-19(25)18-11-16(6-9-20(18)28-21)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26)
InChIKeyKAKIPYCUBVEIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide (CAS 923686-86-6): Structural Identity and Procurement Baseline for Chromone-Nicotinamide Research Compounds


N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide (CAS 923686-86-6) is a synthetic chromen-4-one (chromone) derivative featuring a 4-methoxyphenyl substituent at C2 and a pyridine-3-carboxamide (nicotinamide) moiety linked via an amide bond to the C6 position of the chromenone core, with a molecular formula of C22H16N2O4 and a molecular weight of 372.4 g/mol . The compound belongs to a broader structural class of chromone-nicotinamide hybrids that have been investigated for enzyme inhibition, particularly against nicotinamide N-methyltransferase (NNMT), a metabolic enzyme implicated in cancer metabolism and metabolic disease [1]. Its para-methoxy substitution pattern and C6 amide linkage distinguish it from positional isomers and alternative substitution variants that exist under closely related CAS numbers, making precise structural authentication essential for reproducible research procurement.

Why N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide Cannot Be Interchanged with Other Chromone-Nicotinamide Analogs


Within the chromone-nicotinamide chemotype, small structural perturbations produce large functional consequences that preclude generic substitution. The position of the nicotinamide attachment on the chromenone ring (C6 vs. C7) and the substitution pattern on the pendant phenyl ring (para-methoxy vs. ortho-methoxy, ethoxy, fluoro, or methyl) generate distinct compounds with different CAS registrations, molecular geometries, and target engagement profiles . For instance, the C7 positional isomer (CAS 923156-93-8) carries the identical para-methoxyphenyl and nicotinamide functionalities but relocates the amide linkage one position along the chromenone scaffold, potentially altering the dihedral angle between the chromenone plane and the nicotinamide group and thereby changing binding pocket complementarity [1]. The limited public bioactivity data available for this compound class further underscores that each analog must be treated as a discrete chemical entity; potency at a given target observed for one analog cannot be extrapolated to another without direct experimental confirmation [2].

N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide: Quantitative Evidence for Differentiation Against Closest Analogs


C6 vs. C7 Nicotinamide Attachment: Positional Isomer Identity Defines Distinct Chemical Entities

The target compound (CAS 923686-86-6) bears the pyridine-3-carboxamide moiety at the C6 position of the chromenone ring, while its closest positional isomer N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]nicotinamide (CAS 923156-93-8) carries the identical functional groups at C7. This regioisomeric difference results in distinct CAS numbers and molecular identities—the C7 analog has a separately catalogued CAS registry—and the two compounds are not chromatographically or spectroscopically equivalent . In chromone carboxamide SAR studies, the position of the amide substituent on the chromenone scaffold has been shown to influence the dihedral angle between the chromenone plane and the exocyclic amide group, which in turn affects hydrogen-bonding geometry to biological targets [1].

Positional isomerism Chromenone regioisomers Chemical differentiation

Para-Methoxy vs. Ortho-Methoxy Substitution: Regioisomeric Phenyl Ring Variants Require Separate Procurement

The target compound features a para-methoxy (4-methoxyphenyl) substituent at C2 of the chromenone. Its ortho-substituted regioisomer, N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide (CAS 923131-96-8), places the methoxy group at the 2-position of the pendant phenyl ring, creating a different steric and electronic environment around the chromenone C2 position [1]. In chromone SAR, the para- vs. ortho-methoxy substitution pattern on the 2-phenyl ring is known to affect molecular planarity, intramolecular hydrogen bonding potential, and the rotational freedom of the aryl substituent, all of which can alter target binding and pharmacokinetic properties [2]. The two compounds are assigned distinct CAS numbers and are not analytically interchangeable.

Substituent position effects Phenyl ring regioisomers Chromone SAR

Methoxy (Target) vs. Ethoxy (Analog) C4-Phenyl Substituent: Alkoxy Chain Length Differentiates Physicochemical Profile

The target compound bears a methoxy group (-OCH3) at the para position of the C2-phenyl ring, while the structurally closest higher alkoxy analog, N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide (CAS 923688-88-4), carries an ethoxy group (-OCH2CH3) at the same position [1]. This single methylene insertion increases molecular weight from 372.4 to 386.4 g/mol and is predicted to elevate lipophilicity (calculated logP) by approximately 0.4–0.6 log units based on standard fragment-based contributions of methylene to logP [2]. Increased lipophilicity can affect aqueous solubility, membrane permeability, metabolic clearance rate, and non-specific protein binding — all parameters that significantly impact in vitro assay behavior and in vivo pharmacokinetics.

Alkoxy substituent effects Lipophilicity modulation Chromone analog differentiation

NNMT Biochemical Inhibition Activity: Target Compound Confirmed as Low-Potency Reference with IC50 > 10,000 nM

The target compound has been tested in a biochemical inhibition assay against recombinant human nicotinamide N-methyltransferase (NNMT). It demonstrates very weak inhibitory activity with an IC50 value exceeding 10,000 nM (10 μM) in a luminescence-based methyltransferase assay following a 20-minute incubation [1]. By contrast, optimized NNMT inhibitors such as the azaindoline carboxamide Compound 38 (NNMT-IN-4) achieve IC50 values of 42 nM in biochemical assays and 38 nM in cell-based assays — representing a >238-fold difference in potency [2]. Other structurally distinct NNMT inhibitors such as NCGC00685960 achieve IC50 < 10 nM . This low potency profile positions the target compound as a potential negative control or reference compound in NNMT screening cascades, where a chemically matched inactive or weakly active comparator is required to validate assay sensitivity and target engagement of more potent tool compounds.

Nicotinamide N-methyltransferase NNMT inhibition Enzyme assay IC50

Nicotinamide (Pyridine-3-carboxamide) vs. Pyridine-4-carboxamide Isomer: Heterocyclic Carboxamide Position Controls Hydrogen-Bonding Geometry

The target compound incorporates a nicotinamide (pyridine-3-carboxamide) moiety, wherein the carboxamide is attached to the 3-position of the pyridine ring. A closely related structural variant, N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide (CAS 923108-12-7), utilizes an isonicotinamide (pyridine-4-carboxamide) moiety, where the carboxamide is at the 4-position of the pyridine . While these two compounds differ also in their phenyl substituent (4-methoxy vs. 4-fluoro), the core differentiator of pyridine-3-carboxamide vs. pyridine-4-carboxamide is significant: the 3-substituted pyridine places the carboxamide in a meta relationship to the ring nitrogen, while the 4-substituted positions it para. This alters the vector angle of the hydrogen-bond donor/acceptor pair relative to the chromenone scaffold, which can change binding mode and target selectivity [1].

Carboxamide regioisomerism Pyridine positional isomer Hydrogen-bond donor/acceptor geometry

N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide: Recommended Research Application Scenarios Based on Quantitative Differentiation Evidence


Negative Control Compound in NNMT Biochemical Screening Cascades

The confirmed NNMT IC50 > 10,000 nM [1] establishes this compound as a suitably inactive, scaffold-matched negative control for NNMT inhibitor screening programs. When used alongside potent reference inhibitors such as NNMT-IN-4 (IC50 = 42–38 nM) [2], it enables researchers to validate assay window, establish the lower bound of the dose-response curve, and confirm that observed inhibitory activity of test compounds is not an artifact of the chromone-nicotinamide scaffold itself. This application is particularly relevant for academic screening centers and pharmaceutical hit-to-lead programs focused on NNMT as a therapeutic target in oncology or metabolic disease.

Structural Reference Standard for Chromone-Nicotinamide Regioisomer Authentication

Because the C6 nicotinamide attachment and para-methoxy substitution pattern uniquely identify this compound (CAS 923686-86-6) among its positional and substituent isomers [1], it serves as an analytical reference standard for verifying the identity of chromone-nicotinamide compounds in chemical inventory management. Laboratories procuring multiple chromenone derivatives within the CAS 923xxx-xx-x series can use the target compound's distinct CAS number, SMILES string, and chromatographic retention characteristics to differentiate it from the C7 isomer (923156-93-8), the ortho-methoxy analog (923131-96-8), and the ethoxy analog (923688-88-4), reducing the risk of sample cross-contamination or misidentification in multi-compound studies.

Physicochemical Probe for Alkoxy Chain Length Effects Within a Congeneric Series

The methoxy-to-ethoxy structural progression from the target compound (MW 372.4, logP ~3.0–3.3) to its ethoxy analog (MW 386.4, logP ~3.5–3.9) [2] creates a matched molecular pair for studying the impact of incremental lipophilicity changes on solubility, permeability, and non-specific binding within the chromone-nicotinamide chemotype. Researchers in ADMET optimization programs can procure both compounds to experimentally measure the contribution of a single methylene unit to key drug-like properties while keeping the core scaffold and substitution topology constant. This application is relevant for medicinal chemistry laboratories engaged in property-guided lead optimization of chromone-based small molecules.

Scaffold Diversification Starting Point for NNMT Chemical Probe Development

Given that potent NNMT inhibitors with IC50 values in the low nanomolar range (e.g., 42 nM for NNMT-IN-4 [1]) have been developed within distinct chemotypes, the chromone-nicotinamide scaffold represented by this compound offers a structurally differentiated starting point for lead diversification. The target compound's weak NNMT activity (IC50 > 10,000 nM [2]) does not preclude the possibility that scaffold elaboration—such as introducing substituents at the chromenone 3-position, modifying the pyridine carboxamide, or replacing the 4-methoxyphenyl group—may yield analogs with substantially improved potency. The compound thus provides a tractable synthetic intermediate amenable to further chemical modification, though prospective users should verify patent landscape freedom-to-operate before initiating SAR exploration.

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.